1-[2-(4-Chlorophenyl)ethyl]-1-[[1-[(2,4-dimethylphenyl)methyl]pyrrol-2-yl]methyl]-3-(2-methylphenyl)thiourea
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Overview
Description
1-[2-(4-Chlorophenyl)ethyl]-1-[[1-[(2,4-dimethylphenyl)methyl]pyrrol-2-yl]methyl]-3-(2-methylphenyl)thiourea is a complex organic compound characterized by its unique structure, which includes a thiourea group, multiple aromatic rings, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)ethyl]-1-[[1-[(2,4-dimethylphenyl)methyl]pyrrol-2-yl]methyl]-3-(2-methylphenyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution reactions: Various aromatic substitution reactions are employed to introduce the chlorophenyl, dimethylphenyl, and methylphenyl groups.
Thiourea formation: The final step involves the reaction of the intermediate with thiourea under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated systems and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)ethyl]-1-[[1-[(2,4-dimethylphenyl)methyl]pyrrol-2-yl]methyl]-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amines.
Scientific Research Applications
1-[2-(4-Chlorophenyl)ethyl]-1-[[1-[(2,4-dimethylphenyl)methyl]pyrrol-2-yl]methyl]-3-(2-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)ethyl]-1-[[1-[(2,4-dimethylphenyl)methyl]pyrrol-2-yl]methyl]-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Chlorophenyl)ethyl]-3-(2-methylphenyl)thiourea: Lacks the pyrrole and dimethylphenyl groups, resulting in different chemical and biological properties.
1-[2-(4-Chlorophenyl)ethyl]-1-[[1-(phenyl)methyl]pyrrol-2-yl]methyl]-3-(2-methylphenyl)thiourea: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
1-[2-(4-Chlorophenyl)ethyl]-1-[[1-[(2,4-dimethylphenyl)methyl]pyrrol-2-yl]methyl]-3-(2-methylphenyl)thiourea stands out due to its unique combination of substituents and structural features, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6809-48-9 |
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Molecular Formula |
C30H32ClN3S |
Molecular Weight |
502.1 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-1-[[1-[(2,4-dimethylphenyl)methyl]pyrrol-2-yl]methyl]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C30H32ClN3S/c1-22-10-13-26(24(3)19-22)20-33-17-6-8-28(33)21-34(18-16-25-11-14-27(31)15-12-25)30(35)32-29-9-5-4-7-23(29)2/h4-15,17,19H,16,18,20-21H2,1-3H3,(H,32,35) |
InChI Key |
YROUEVJHHGOVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=CC=C2CN(CCC3=CC=C(C=C3)Cl)C(=S)NC4=CC=CC=C4C)C |
Origin of Product |
United States |
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